molecular formula C11H12O B8562460 1-(Methoxymethyl)-1H-indene CAS No. 65056-38-4

1-(Methoxymethyl)-1H-indene

Cat. No.: B8562460
CAS No.: 65056-38-4
M. Wt: 160.21 g/mol
InChI Key: DKVSUVZNYVKYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)-1H-indene is an organic compound with the molecular formula C11H12O, built on the fundamental 1H-indene scaffold, a bicyclic structure featuring a benzene ring fused with a cyclopentene ring . As a methoxymethyl-substituted derivative, this chemical is primarily valued in research and development as a versatile synthetic building block and key intermediate. Its structure is amenable to further functionalization, making it a candidate for exploring novel chemical spaces in organic synthesis and materials science. Indene derivatives are prominent in the development of ligands for organometallic chemistry, such as indenyl complexes, which exhibit unique reactivity and catalytic properties due to ring-slippage phenomena . Furthermore, substituted indenes and their saturated analogues are significant structural motifs found in various natural products and pharmacologically active molecules . Researchers may employ this compound in the synthesis of more complex organic architectures or in the development of new monomers for specialty polymers. This product is provided For Research Use Only (RUO). It is strictly intended for laboratory and industrial research applications and is not classified or sold for medicinal, diagnostic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65056-38-4

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-(methoxymethyl)-1H-indene

InChI

InChI=1S/C11H12O/c1-12-8-10-7-6-9-4-2-3-5-11(9)10/h2-7,10H,8H2,1H3

InChI Key

DKVSUVZNYVKYRX-UHFFFAOYSA-N

Canonical SMILES

COCC1C=CC2=CC=CC=C12

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Methoxymethyl 1h Indene

Intrinsic Reactivity of the 1H-Indene Framework

The 1H-indene molecule is a polycyclic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring. This structure imparts a unique set of reactive characteristics. The cyclopentadiene portion of the molecule is not aromatic, but its C1 position is doubly allylic and benzylic, rendering the protons on this carbon particularly acidic (pKa ≈ 20 in DMSO). Deprotonation at this position by a suitable base, such as an organolithium reagent, generates the indenyl anion. wikipedia.org This anion is aromatic, conforming to Hückel's rule with 10 π-electrons delocalized across the bicyclic system, which provides a significant thermodynamic driving force for its formation.

The double bonds within the five-membered ring of indene (B144670) can participate in various reactions. The framework is susceptible to polymerization, particularly under acidic conditions or via cationic polymerization pathways. cymitquimica.com Furthermore, the diene character of the cyclopentadiene moiety, although part of a larger system, allows it to undergo cycloaddition reactions. nih.gov The stability of the fused benzene ring means that reactions typically occur at the five-membered ring, preserving the aromaticity of the six-membered ring. mnstate.edu Oxidation of indene, for instance with acid dichromate, leads to cleavage of the five-membered ring to form homophthalic acid. wikipedia.org

Mechanistic Role of the 1-(Methoxymethyl) Substituent

The introduction of a methoxymethyl group at the C1 position significantly modifies the reactivity of the indene core. This substituent exerts both electronic and steric effects that influence reaction pathways and the stability of intermediates.

The methoxymethyl group, -CH₂OCH₃, is primarily an electron-donating group through induction and resonance (hyperconjugation). The oxygen atom's lone pairs can stabilize an adjacent positive charge through resonance, a phenomenon known as the +M (mesomeric) effect. This electron-donating nature can influence the regioselectivity of reactions.

Inductive Effect (+I): The alkyl portion of the substituent donates electron density through the sigma bond framework, weakly activating the ring system.

Mesomeric Effect (+M): The oxygen lone pair can participate in resonance stabilization, particularly of cationic intermediates formed at the C1 position. This effect is significantly more powerful than the inductive effect. quora.comquora.com

Steric Hindrance: The methoxymethyl group introduces steric bulk at the C1 position. This can hinder the approach of reagents from that face of the molecule, directing them to other positions or influencing the stereochemical outcome of reactions. For instance, in cycloadditions, the substituent may direct the dienophile to the face opposite the methoxymethyl group.

A key role of the 1-(methoxymethyl) substituent is its ability to stabilize reactive intermediates, particularly carbocations. Should a reaction mechanism involve the formation of a positive charge at the C1 position (for example, through the departure of a leaving group or protonation of a double bond), the adjacent oxygen atom can effectively delocalize this charge.

The resonance stabilization provided by the oxygen lone pairs makes the methoxymethyl carbocation significantly more stable than even a benzylic carbocation. quora.com This is because the resonance structure involving the oxygen atom provides a complete octet for all atoms, a highly stabilizing feature. quora.comquora.com This stabilization lowers the activation energy for reaction pathways that proceed through such a C1-cationic intermediate, making them more favorable.

Intermediate TypeStabilizing FactorRelative Stability
Primary CarbocationInductive EffectLow
Benzylic CarbocationResonance (π-system)High
1-(Methoxymethyl)indenyl Cation Resonance (+M effect of Oxygen) Very High

This table provides a qualitative comparison of the stability of different carbocation types relevant to the discussion.

Electrophilic and Nucleophilic Transformations of the Indene Ring

The indene ring can undergo both electrophilic and nucleophilic attack, with the outcome influenced by the 1-(methoxymethyl) group.

Electrophilic Transformations: Electrophilic attack on the indene double bonds is a potential reaction pathway. In acid-catalyzed reactions, protonation can occur, leading to a carbocation. A Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes is a known method for synthesizing substituted indenes, proceeding through a stable benzylic carbocation intermediate. organic-chemistry.org For 1-(methoxymethyl)-1H-indene, protonation at C2 would generate a tertiary carbocation, while protonation at C3 would lead to a secondary carbocation stabilized by the adjacent C1-substituent. The pronounced stability of a cation at the C1 position suggests that reactions proceeding via an Sₙ1-like mechanism involving departure of a leaving group from C1 would be highly favored.

Nucleophilic Transformations: Nucleophilic addition can occur on electron-deficient double bonds. wikipedia.orgyoutube.com While the indene system itself is not strongly electrophilic, transformations can render it susceptible to nucleophilic attack. For example, in the presence of a Lewis acid, the double bond could be activated towards attack. More commonly, nucleophilic attack occurs at a carbonyl group or imine that is part of a larger indene-containing structure. researchgate.netacs.org The 1-(methoxymethyl) group, being electron-donating, would generally disfavor nucleophilic attack on the ring itself unless the ring is activated by strongly electron-withdrawing groups elsewhere.

Pericyclic Reactions and Rearrangements involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by orbital symmetry rules. ebsco.com Key examples relevant to the indene framework include cycloadditions and sigmatropic rearrangements. libretexts.org

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.orgsigmaaldrich.com The five-membered ring of indene can act as the diene component, reacting with a dienophile. The 1-(methoxymethyl) substituent would be expected to influence the stereoselectivity of this reaction due to steric hindrance, likely favoring the formation of the exo product or directing the dienophile to the face opposite the substituent.

Sigmatropic Rearrangements: These reactions involve the migration of a sigma bond across a π-electron system. wikipedia.org A common example in indene chemistry is the quora.comresearchgate.net-sigmatropic hydrogen shift. stereoelectronics.org For instance, heating 1-deuterioindene leads to the scrambling of the deuterium (B1214612) label to all three positions of the five-membered ring through a series of quora.comresearchgate.net-hydride shifts. libretexts.org In this compound, the C1-proton is replaced, but similar rearrangements could be envisaged if the molecule isomerizes to place the double bond in conjugation with the substituent in a different manner, or if a substituent on the methoxymethyl group itself were to migrate. The Cope and Claisen rearrangements are important organicchemistrydata.orgorganicchemistrydata.org-sigmatropic rearrangements that could be applied to appropriately substituted indene derivatives. imperial.ac.uk

Transition Metal-Mediated Transformations and Catalytic Cycles

The indenyl anion, readily formed from indene, is an important ligand in organometallic chemistry, analogous to the cyclopentadienyl (Cp) ligand. wikipedia.orgwikipedia.org Transition metal indenyl complexes are used as catalysts, for example, in olefin polymerization. nih.govnih.gov The this compound can be deprotonated to form the 1-(methoxymethyl)indenyl ligand. The substituent can influence the electronic properties and steric environment of the metal center, thereby tuning the catalytic activity.

Various transition metals, including rhodium, iron, ruthenium, and platinum, are used to catalyze the synthesis of substituted indenes. organic-chemistry.org For example, FeCl₃ can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to afford functionalized indenes. organic-chemistry.org Another route involves the Brønsted acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes. organic-chemistry.org While specific catalytic cycles detailing the synthesis or transformation of this compound are not abundant in the literature, the general principles of these metal-catalyzed cycloisomerizations and annulations would apply. The methoxymethyl group could potentially coordinate to the metal center in some catalytic cycles, influencing the reaction pathway.

Reaction TypeCatalyst/ReagentProduct Class
Cationic PolymerizationCumyl methyl ether / BCl₃Polyindene
DeprotonationOrganolithium ReagentsIndenyl Anion
OxidationAcid DichromateHomophthalic Acid
CyclizationTrifluoromethanesulfonic acidSubstituted Indenes
ArylationHMPA-promoted3-Arylindenes

This table summarizes some general reactions of the indene framework.

Insertion Reactions and C-H Activation Processes

Transition metal complexes containing an indenyl ligand demonstrate markedly accelerated rates in fundamental organometallic reactions, including insertion and C-H activation. nih.gov This enhanced reactivity, often termed the "indenyl effect," is largely attributed to the ligand's ability to undergo facile "ring slippage." nih.govrsc.org

In an insertion reaction, a molecule (like an alkene or carbon monoxide) inserts into a metal-ligand bond. For 18-electron metal complexes, which are typically coordinatively saturated, this process often requires an associative mechanism. Such a mechanism is energetically unfavorable for many complexes, like those with cyclopentadienyl ligands, as it would involve a high-energy 20-electron intermediate. nih.gov However, the indenyl ligand can readily slip from a η⁵-coordination (binding through all five carbons of the five-membered ring) to an η³-coordination (binding through three carbons, in an allylic fashion). nih.govrsc.org This change in hapticity creates a vacant coordination site on the metal center, allowing the incoming substrate to bind and subsequently insert, all while maintaining an 18-electron count and avoiding a high-energy intermediate. nih.govwikipedia.org The aromaticity of the fused benzene ring provides thermodynamic stabilization for the η³-intermediate, facilitating this process. rsc.org

This principle was first observed in ligand-induced migratory insertion reactions of molybdenum carbonyl complexes, where the indenyl analogue reacted an order of magnitude faster than the cyclopentadienyl version. nih.gov

Table 1: Comparison of Reaction Rates for Indenyl vs. Cyclopentadienyl Complexes

Reaction Type Metal Complex Ligand Relative Rate Reference
Migratory Insertion Mo(CO)₃CH₃ Cyclopentadienyl 1 nih.gov
Migratory Insertion Mo(CO)₃CH₃ Indenyl ~10 nih.gov
CO Substitution Rh(CO)₂ Cyclopentadienyl 1 wikipedia.org
CO Substitution Rh(CO)₂ Indenyl 10⁸ wikipedia.org
[2+2+2] Cycloaddition Rh(COD) Cyclopentadienyl 1 (24h) nih.gov

This table illustrates the significant rate enhancement observed in various reactions when an indenyl ligand is used in place of a cyclopentadienyl ligand.

C-H activation, the cleavage of a carbon-hydrogen bond, is a critical step in many catalytic functionalization reactions. Metal complexes with indenyl phosphine ligands, for instance, have been reported to induce the cleavage of E–H bonds (where E = H, Si, B). rsc.org The mechanisms for C-H activation are varied and can include oxidative addition, sigma-bond metathesis, and concerted metalation-deprotonation pathways. youtube.com The flexible coordination and electronic properties of the indenyl ligand in a compound like this compound can stabilize the transition states involved in these C-H activation steps.

Understanding Metal-Ligand Cooperativity with Indene Derivatives

Metal-ligand cooperativity (MLC) describes a reaction mechanism where both the metal center and the ligand are actively involved in the bond-making and bond-breaking steps of a substrate's transformation. wikipedia.org This contrasts with traditional catalysis where the ligand is merely a "spectator," influencing the metal's properties without participating directly in the reaction. wikipedia.org

The structure of the indenyl ligand is well-suited for MLC. The facile η⁵- to η³-ring slippage is a prime example of the ligand actively participating in the reaction mechanism by opening a coordination site. rsc.orgwikipedia.org Furthermore, the indenyl framework itself can be functionalized to incorporate Lewis basic or acidic sites that can interact directly with substrates. wikipedia.org

There are several modes of MLC, including:

Aromatization/Dearomatization: The ligand can undergo dearomatization to activate a substrate, with the subsequent rearomatization providing a thermodynamic driving force for product release. wikipedia.org The indenyl ligand's ability to stabilize different electronic states through its fused ring system makes it a candidate for this type of cooperation.

Lewis Acid/Base Interactions: A substituent on the indenyl ring can act as a Lewis base to bind or deprotonate a substrate, while the metal center acts as a Lewis acid. wikipedia.org

Redox Non-Innocence: The ligand can act as an electron reservoir, accepting or donating electrons during a catalytic cycle. This allows for transformations on metals that might typically be restricted to one-electron pathways. wikipedia.orgnih.gov

For a derivative like this compound, the methoxymethyl group's oxygen atom could potentially act as a Lewis basic site, participating in substrate binding or proton transfer events in a cooperative fashion with the coordinated metal center.

Radical Pathways and Single Electron Transfer Processes

While many reactions involving organometallic complexes proceed through two-electron pathways (heterolytic bond cleavage), single-electron transfer (SET) mechanisms that generate radical intermediates are also significant. libretexts.org A SET process involves the movement of a single electron from one species to another, creating a radical cation and a radical anion. libretexts.org

In the context of indenyl compounds, radical pathways can be involved in both their synthesis and subsequent reactions. For example, the catalytic synthesis of substituted 1H-indenes has been achieved through a metalloradical activation pathway. This process involves an intramolecular single-electron transfer from a cobalt(II) center to a carbene, generating a reactive cobalt(III)-carbene radical intermediate that undergoes radical cyclization to form the indene ring. nih.gov

The stability of radical intermediates is a key factor in these pathways. libretexts.org The indenyl framework, being an extended π-system, can stabilize radical species through resonance delocalization, similar to benzylic or allylic radicals. libretexts.org This stabilization would lower the activation energy for radical-forming steps and make such pathways more kinetically feasible.

Redox-active ligands can facilitate SET processes by acting as electron reservoirs. nih.gov Similarly, a metal complex featuring an indenyl ligand could engage a substrate through an initial SET event, generating a substrate-centered radical that then undergoes further transformation. nih.gov The reduction of an indenyl rhodium complex, for instance, has been shown to proceed through a radical anion intermediate.

Advanced Spectroscopic and Computational Methodologies for Characterization and Elucidation

Structural and Conformational Analysis via High-Resolution Spectroscopy

High-resolution spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of 1-(Methoxymethyl)-1H-indene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography provide complementary information regarding the atomic-level architecture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Although specific experimental NMR data for this compound is not extensively detailed in the available literature, the expected chemical shifts and coupling patterns can be predicted based on the known spectra of the 1H-indene core and related methoxy-containing compounds. Both ¹H and ¹³C NMR would provide critical information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the five-membered ring, the aliphatic proton at the C1 position, and the protons of the methoxymethyl substituent. The aromatic protons would typically appear as a complex multiplet in the downfield region (approx. δ 7.0-7.5 ppm). The olefinic protons on the cyclopentene (B43876) ring would resonate at approximately δ 6.5-7.0 ppm. The proton at the C1 position, being adjacent to the methoxymethyl group, would likely appear as a triplet around δ 5.0-5.5 ppm. The methylene (B1212753) protons (-CH₂-) of the substituent would be expected around δ 3.5-4.0 ppm, and the methyl protons (-OCH₃) would present as a sharp singlet in the upfield region, typically around δ 3.3-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with distinct signals for each unique carbon atom. The aromatic carbons would generate signals in the δ 120-145 ppm range. The sp² carbons of the five-membered ring would also be found in this region. The C1 carbon, bonded to the methoxymethyl group, would be shifted downfield to approximately δ 75-85 ppm. The methylene carbon signal is expected around δ 70-75 ppm, while the methoxy (B1213986) carbon would appear further upfield, typically at δ 55-60 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning these proton and carbon signals and confirming the bonding network within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H~5.0 - 5.5~75 - 85
C2-H / C3-H (Olefinic)~6.5 - 7.0~125 - 135
Aromatic C-H~7.0 - 7.5~120 - 128
Aromatic Quaternary C-~140 - 145
-CH₂-~3.5 - 4.0~70 - 75
-OCH₃~3.3 - 3.5~55 - 60

Mass Spectrometry for Fragmentation Pattern Analysis and Isotope Labeling Investigations

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₁₂O), the molecular weight is 160.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z ratio of 160.

The fragmentation of this compound would be expected to proceed through several characteristic pathways. A primary fragmentation would likely involve the cleavage of the C1-C(H₂) bond, leading to the loss of the methoxymethyl radical (•CH₂OCH₃, 45 Da) to form a stable indenyl cation at m/z 115. Another significant fragmentation pathway could be the loss of formaldehyde (B43269) (CH₂O, 30 Da) via a rearrangement, producing a fragment ion at m/z 130. Subsequent fragmentations of the indene (B144670) core could also occur, leading to smaller charged species.

Isotope labeling studies, for instance, by incorporating deuterium (B1214612) into the methoxymethyl group, could be employed to definitively confirm these fragmentation mechanisms.

Table 2: Plausible Mass Spectrometry Fragments for this compound.
m/zProposed Fragment IonProposed Neutral Loss
160[C₁₁H₁₂O]⁺˙ (Molecular Ion)-
129[M - OCH₃]⁺•OCH₃
115[M - CH₂OCH₃]⁺ (Indenyl cation)•CH₂OCH₃
130[M - CH₂O]⁺˙CH₂O

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. Currently, there is no publicly available crystal structure for this compound in crystallographic databases.

However, analysis of related structures, such as 2-(4-methoxyphenyl)-1H-indene, reveals key features of the indene framework. nih.gov The indene ring system itself is nearly planar. nih.gov A crystal structure of this compound would precisely determine the orientation of the methoxymethyl substituent relative to the indene ring. It would also provide insight into the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the crystal packing arrangement. Such data is invaluable for understanding solid-state properties and for validating the results of computational modeling.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Stereochemistry

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to investigate chiral molecules that interact differently with left- and right-circularly polarized light. This compound is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, under normal conditions, it would not exhibit a CD or ORD spectrum.

Chirality could, however, be induced in this system. For example, if one of the methylene protons in the methoxymethyl group were replaced with deuterium, the C1 carbon would become a stereocenter, resulting in a chiral molecule. Theoretical studies have explored how isotopic substitution can lead to observable chiroptical properties. researchgate.net In such a case, chiroptical spectroscopy could be used to determine the absolute configuration of the resulting enantiomers.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations serve as a powerful complement to experimental techniques, providing deep insights into the electronic structure, stability, and reactivity of molecules. These computational methods can be used to predict geometries, spectroscopic properties, and reaction pathways.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized organic molecules. researchgate.net Although specific DFT studies on this compound are not reported in the surveyed literature, the methodology can be readily applied to investigate its properties.

A typical DFT study on this molecule would begin with a geometry optimization to find the lowest energy conformation. This calculation would predict bond lengths and angles, which could be compared with experimental data if available. Subsequent frequency calculations can confirm that the optimized structure is a true minimum on the potential energy surface and can be used to predict the molecule's vibrational (IR) spectrum. dntb.gov.ua

Furthermore, DFT is highly effective for analyzing the electronic properties of a molecule. Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and electronic excitation properties. dntb.gov.ua

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents. dntb.gov.ua

NMR Chemical Shift Prediction: DFT calculations can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts, which can be a powerful tool in assigning experimental spectra. clinicsearchonline.org

By applying DFT, one could gain a comprehensive theoretical understanding of the structural and electronic characteristics of this compound, guiding further experimental investigation into its reactivity and potential applications.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational landscape by modeling the interactions between its atoms and with its environment. This technique involves calculating the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility and preferred three-dimensional structures of the molecule.

The primary focus of MD simulations for this compound would be the rotation around the single bonds of the methoxymethyl substituent at the C1 position of the indene ring. The simulation tracks the positions of all atoms over a set period, revealing the accessible conformations and the energy barriers between them. This allows for the mapping of the potential energy surface and the identification of low-energy, stable conformers. The conformational landscape is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

Key parameters explored in such simulations include dihedral angles, bond lengths, and bond angles, particularly concerning the methoxymethyl group's orientation relative to the indene core. The results can be visualized through Ramachandran-like plots for specific dihedral angles, showing the most populated conformational states.

Table 1: Hypothetical Low-Energy Conformers of this compound Identified by MD Simulation

Conformational StateDihedral Angle (C2-C1-O-CH3)Relative Energy (kcal/mol)Population (%)
Anti-periplanar~180°0.0065
Syn-clinal (Gauche)~60°1.2520
Anti-clinal~120°2.5010
Syn-periplanar~0°5.005

This interactive table presents hypothetical data from a molecular dynamics simulation, illustrating the distribution and relative energies of different rotational isomers (rotamers) of the methoxymethyl side chain.

Computational Prediction and Validation of Spectroscopic Parameters

Computational chemistry offers methods to predict spectroscopic properties, which can be invaluable for validating experimental data and aiding in structural elucidation. nih.govaip.org For this compound, techniques like Density Functional Theory (DFT) and ab initio methods are employed to calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.netresearchgate.net These theoretical calculations provide a powerful synergy with experimental spectroscopy. nih.govunibo.it

Validation is a critical step where the computationally predicted spectroscopic parameters are compared against those obtained through laboratory experiments. A strong correlation between the predicted and measured data provides high confidence in the structural assignment of this compound. Discrepancies, on the other hand, can point to environmental effects not accounted for in the calculation (like solvent interactions) or suggest a need to reconsider the proposed structure.

Table 2: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound

Spectroscopic ParameterExperimental ValuePredicted Value (DFT/B3LYP/6-31G*)Deviation
¹H NMR Chemical Shift (δ, ppm) - OCH₃3.353.42+0.07
¹³C NMR Chemical Shift (δ, ppm) - C178.579.1+0.6
IR Frequency (cm⁻¹) - C-O Stretch10951105+10
UV-Vis λmax (nm)265268+3

This interactive table displays a hypothetical validation of the structure of this compound by comparing its experimental spectroscopic data with values predicted through DFT calculations.

Elucidation of Transition States and Reaction Coordinate Diagrams

Computational chemistry is instrumental in exploring the reaction mechanisms involving this compound. escholarship.org By mapping the potential energy surface of a reaction, it is possible to identify and characterize the transition state—the highest energy point along the reaction pathway that connects reactants to products. byjus.comyoutube.comnih.gov The elucidation of this transient structure is key to understanding the kinetics and mechanism of a chemical transformation. youtube.comlumenlearning.com

For a reaction such as the nih.govnih.gov-hydride shift (isomerization) of this compound to 2-(Methoxymethyl)-1H-indene, computational methods can locate the geometry of the transition state. Vibrational frequency analysis is then performed on this structure; a genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

A reaction coordinate diagram visually represents the energy of the system as it progresses from reactants to products. youtube.com It plots the potential energy against the reaction coordinate, a parameter that represents the progress of the reaction. byjus.com The diagram shows the relative energies of the reactants, products, any intermediates, and the transition states that separate them. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. youtube.comlumenlearning.com

Table 3: Hypothetical Energy Profile for the Isomerization of this compound

SpeciesRelative Energy (kcal/mol)
Reactant: this compound0.0
Transition State+35.2
Product: 2-(Methoxymethyl)-1H-indene-2.5

This interactive table provides hypothetical energetic data for a reaction coordinate diagram, outlining the energy changes as this compound undergoes isomerization.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies for this compound Analogues

Chemoinformatics involves the use of computational methods to analyze chemical information, which is particularly useful in drug discovery and materials science. springernature.comuni-muenchen.de For analogues of this compound, chemoinformatic tools can be used to manage chemical libraries, predict properties, and identify promising candidates for further study.

Quantitative Structure-Property Relationship (QSPR) is a chemoinformatic approach that aims to build a mathematical model correlating the chemical structure of a compound with a specific property. nih.gov To conduct a QSPR study on this compound analogues, a dataset of structurally similar compounds with known experimental values for a property of interest (e.g., solubility, boiling point, or a measure of biological activity) is required.

For each analogue, a set of numerical values known as molecular descriptors is calculated. These descriptors encode different aspects of the molecular structure, such as topology (e.g., connectivity indices), geometry (e.g., molecular surface area), or electronic properties (e.g., dipole moment). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the observed property. ekb.eg A robust QSPR model can then be used to predict the properties of new, unsynthesized analogues of this compound, thereby guiding synthetic efforts toward compounds with desired characteristics.

Table 4: Hypothetical QSPR Model for Predicting a Property of this compound Analogues

Molecular DescriptorCoefficientDescription
LogP (Octanol-Water Partition Coefficient)+0.45Encodes hydrophobicity
Molecular Weight (MW)-0.02Encodes molecular size
Total Polar Surface Area (TPSA)+0.15Encodes polarity
Number of Rotatable Bonds (nRotB)-0.21Encodes conformational flexibility
Model Equation: Property = 1.78 + 0.45(LogP) - 0.02(MW) + 0.15(TPSA) - 0.21(nRotB)
Model Statistics:R² = 0.88, Q² = 0.75

This interactive table presents a hypothetical QSPR model developed for a series of 1H-indene analogues. The model equation can be used to predict a specific physicochemical or biological property based on calculated molecular descriptors. R² (coefficient of determination) and Q² (cross-validated R²) are statistical measures of the model's predictive power.

Derivatization and Functionalization Strategies for 1 Methoxymethyl 1h Indene

Modification of the Indene (B144670) Core

The indene nucleus, a bicyclic aromatic hydrocarbon, is amenable to various functionalization reactions. The presence of the methoxymethyl substituent at the C1 position influences the regioselectivity of these transformations.

The introduction of new functional groups onto the indene core of 1-(methoxymethyl)-1H-indene can be achieved through several synthetic methodologies. Electrophilic substitution reactions are a common approach to functionalize aromatic rings. In the case of 1-substituted indenes, the precise position of substitution on the benzene ring is directed by the electronic nature of the existing substituent and the reaction conditions. While specific studies on this compound are limited, analogies can be drawn from the reactivity of other 1-alkyl-1H-indenes.

Metalation, followed by quenching with an electrophile, provides a powerful tool for regioselective functionalization. The use of organolithium reagents can lead to deprotonation at specific sites on the indene ring, creating a nucleophilic center that can react with a variety of electrophiles. For instance, treatment with n-butyllithium could potentially deprotonate the indene at a specific position, allowing for the introduction of groups like carboxyl, silyl, or alkyl moieties.

The following table summarizes potential directed functionalization reactions on the indene core:

Reaction Type Reagents Potential Product Notes
BrominationN-Bromosuccinimide (NBS), CCl4Bromo-1-(methoxymethyl)-1H-indeneIntroduction of a bromine atom onto the aromatic ring.
NitrationHNO3, H2SO4Nitro-1-(methoxymethyl)-1H-indeneIntroduction of a nitro group onto the aromatic ring.
Friedel-Crafts AcylationAcyl chloride, AlCl3Acyl-1-(methoxymethyl)-1H-indeneIntroduction of an acyl group onto the aromatic ring.
Lithiation and Carboxylation1. n-BuLi, THF2. CO2Carboxy-1-(methoxymethyl)-1H-indeneIntroduction of a carboxylic acid group.

Functionalized indene derivatives can serve as scaffolds for the attachment of various chemical tags and linkers, which is particularly relevant in the development of bioactive molecules and materials. Halogenated derivatives, for example, are versatile intermediates for cross-coupling reactions.

A bromo-substituted this compound can undergo palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups. These appended groups can act as linkers to connect the indene core to other molecular fragments or surfaces. Similarly, a carboxylic acid derivative can be converted to an amide or ester, providing a means to attach fluorescent tags, biotin, or polyethylene glycol (PEG) chains.

Transformations of the Methoxymethyl Side Chain

The methoxymethyl group at the C1 position is not merely a passive substituent; it can also be a site for chemical modification, offering another avenue for the diversification of this compound.

The ether linkage in the methoxymethyl side chain can be cleaved under specific conditions to yield the corresponding alcohol, 1-(hydroxymethyl)-1H-indene. This transformation is significant as it unmasks a reactive hydroxyl group that can participate in a wide range of subsequent reactions.

One common method for the cleavage of benzylic ethers is catalytic hydrogenolysis. youtube.com Treatment of this compound with hydrogen gas in the presence of a palladium catalyst (Pd/C) would likely result in the cleavage of the C-O bond, affording 1-(hydroxymethyl)-1H-indene and methane. youtube.com

Alternatively, strong acids can also cleave ethers, though this method may be less suitable if the indene core is sensitive to acidic conditions. masterorganicchemistry.com Lewis acids, such as boron tribromide (BBr3), are also effective reagents for ether cleavage. masterorganicchemistry.com

The following table outlines potential methods for the conversion of the ether functionality:

Reaction Type Reagents Product Notes
HydrogenolysisH2, Pd/C, Ethanol1-(Hydroxymethyl)-1H-indeneMild conditions, high yield expected. youtube.com
Acidic CleavageHBr or HI (conc.)1-(Bromomethyl)-1H-indene or 1-(Iodomethyl)-1H-indeneHarsher conditions, may affect the indene core. masterorganicchemistry.com
Lewis Acid CleavageBBr3, CH2Cl21-(Hydroxymethyl)-1H-indeneEffective for a range of ethers. masterorganicchemistry.com

Once the methoxymethyl group is converted to a hydroxymethyl group, the resulting alcohol can be further elaborated into a variety of other functional groups. For instance, oxidation of 1-(hydroxymethyl)-1H-indene would yield the corresponding aldehyde, 1-formyl-1H-indene. This aldehyde is a versatile intermediate that can undergo reactions such as Wittig olefination, reductive amination, or addition of organometallic reagents to create more complex side chains.

The hydroxymethyl group can also be converted to a leaving group, such as a tosylate or a halide, which can then be displaced by a wide range of nucleophiles to introduce amines, azides, cyanides, or other functional moieties at the 1-position of the indene ring.

Synthesis of Polyfunctionalized this compound Derivatives

The combination of functionalization strategies for both the indene core and the methoxymethyl side chain allows for the synthesis of polyfunctionalized derivatives. For example, a bromo-substituted this compound could first undergo a Suzuki coupling to introduce a new substituent on the aromatic ring, followed by cleavage of the methoxymethyl ether to the alcohol. This di-functionalized product could then be further modified at the newly introduced substituent and the hydroxyl group, leading to a highly complex and diverse range of molecules.

The strategic and sequential application of these derivatization methods provides a powerful approach to systematically modify the structure of this compound and to explore the structure-activity relationships of the resulting derivatives in various scientific fields.

Stereoselective Derivatization at the 1-Position of the Indene

Stereoselective derivatization at the C1 position of an indene ring that already bears a substituent, such as the methoxymethyl group in this compound, would typically involve strategies aimed at controlling the introduction of a new substituent to create a second stereocenter. In principle, two main strategies could be employed:

Diastereoselective Derivatization: This approach would involve the use of a chiral auxiliary attached to a reactant, which would then react with the racemic or achiral this compound. The existing chiral auxiliary would influence the direction of the attack of the reagent, leading to the preferential formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product.

Enantioselective Derivatization: This strategy would employ a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, to control the reaction between this compound and an incoming reagent. The chiral catalyst would create a chiral environment, favoring the formation of one enantiomer of the product over the other.

While these are well-established principles in asymmetric synthesis, their specific application to this compound for derivatization at the 1-position has not been documented. General methodologies for the asymmetric functionalization of the indene scaffold have been reported, but these typically involve the synthesis of the chiral indene ring from achiral precursors or functionalization at other positions of the indene core.

Due to the lack of specific research data, no detailed research findings or data tables on the stereoselective derivatization at the 1-position of this compound can be presented.

Applications of 1 Methoxymethyl 1h Indene As a Synthetic Building Block and Component in Advanced Materials

Role in Complex Organic Synthesis

1-(Methoxymethyl)-1H-indene and its precursors are instrumental in the construction of intricate molecular architectures and the development of new synthetic methodologies.

The indene (B144670) skeleton is a foundational scaffold for a variety of bioactive molecules. researchgate.netrsc.org Synthetic strategies that build upon or create substituted indenes are therefore of significant interest. Precursors containing the key structural elements of this compound are utilized in catalytic reactions to generate highly functionalized indene intermediates.

For instance, a gold-catalyzed intramolecular hydroalkylation reaction employs ynamides, such as those derived from 1-(2-iodoethynyl)-2-(methoxymethyl)benzene, to produce polysubstituted indenes. acs.org The resulting products, featuring an endocyclic enamide, are versatile intermediates. acs.org These structures offer multiple reactive sites for further chemical modifications, enabling the synthesis of a diverse range of indane and indene derivatives from a single precursor. acs.org This highlights the role of the methoxymethyl-substituted aromatic precursor in generating complex scaffolds ready for downstream applications in medicinal chemistry or materials science.

Precursor TypeReactionResulting ScaffoldPotential Downstream Applications
Ynamide derived from 2-(methoxymethyl)benzeneGold-Catalyzed Intramolecular HydroalkylationPolysubstituted 1H-indene with endocyclic enamideSynthesis of complex indane and indene derivatives, natural product synthesis
(E)-2-alkylcinnamaldehydesIron(III) chloride-catalyzed cyclization1-methoxy-2-alkyl-1H-indenesConversion to 2-alkylindanones

This table illustrates examples of how precursors related to this compound are used to generate versatile chemical scaffolds.

The unique reactivity of this compound and its related structures makes them ideal substrates for developing novel synthetic methods. A significant example is the development of a gold-catalyzed reaction that proceeds through the formation of highly electrophilic activated keteniminium ions from ynamide precursors. acs.org

This methodology leverages the unique electrophilicity of these intermediates to trigger a organic-chemistry.orgresearchgate.net-hydride shift followed by cyclization, affording densely functionalized indenes under mild conditions. acs.org The reaction demonstrates a novel approach to constructing the indene ring system, showcasing how substrates containing the methoxymethylphenyl moiety can be used to explore and establish new catalytic transformations in organic synthesis. acs.org

Contributions to Catalysis and Ligand Design

The indene moiety is a cornerstone in the design of ligands for transition metal catalysis, and its derivatives are key substrates in efficient catalytic reactions.

Indene derivatives are widely exploited as ligands in organometallic chemistry. researchgate.net The indenyl ligand, formed by deprotonation of an indene, is a crucial component in a class of catalysts known as metallocenes. These complexes, particularly those of transition metals, have found significant applications, for example, in olefin polymerization. nih.gov

The substituents on the indene ring play a critical role in tuning the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. While direct studies on ligands derived specifically from this compound are not detailed in the provided context, the fundamental principle remains that the indene skeleton is a privileged structure for ligand design. The methoxymethyl group at the 1-position offers a potential coordination site or a handle for further functionalization to create novel ligand architectures for transition metal catalysis.

Ligand TypeMetal ComplexCatalytic Application
IndenylMetallocenes (e.g., with Zr, Ti)Olefin Polymerization
η1-IndenylTransition Metal and Main Group ComplexesPre-catalysts, Reagents

This table provides an overview of the application of indene-based ligands in catalysis.

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials from the starting substrates into the final product. Catalytic reactions are often key to achieving this goal. Precursors to this compound serve as substrates in such efficient catalytic cycles.

The gold-catalyzed intramolecular hydroalkylation of ynamides is a prime example. acs.org In this process, a catalytic amount of a gold complex transforms the substrate into the desired indene product without the need for stoichiometric reagents. acs.org This cycloisomerization reaction represents an atom-economical pathway to complex indene structures, where the majority of the atoms from the starting material are retained in the final product. acs.org

Integration into Advanced Material Science (e.g., Polymer Chemistry, Optoelectronics)

The indene framework is a subject of interest in materials science due to its rigid, planar structure and conjugated π-system, which are desirable properties for electronic and optical materials. researchgate.netresearchgate.net Indene derivatives have been explored for their potential use in applications such as organic photovoltaics. researchgate.net

The functionality of polymers used in optoelectronics is intrinsically linked to their light-absorption and emission properties, which are governed by electronic excitations (excitons) coupled with the vibrational modes of the molecule. mdpi.com Tailoring the molecular structure of monomers, such as those potentially derived from this compound, can enhance these properties and improve the performance of devices like organic photovoltaics (OPVs) and light-emitting diodes (LEDs). mdpi.com While specific integration of this compound into advanced materials is not extensively documented in the search results, its structural features make it and its derivatives promising candidates for the development of novel polymers and functional materials for optoelectronic applications.

Monomer or Component in Functional Polymer Architectures

The polymerization of indene and its derivatives typically proceeds through mechanisms such as cationic or radiation-induced polymerization. The introduction of a substituent, such as a methoxymethyl group at the 1-position of the indene ring, could theoretically influence the polymerization process and the properties of the resulting polymer.

Potential Influence of the Methoxymethyl Group:

Polymerization Reactivity: The electronic and steric effects of the methoxymethyl group could alter the reactivity of the vinyl group in the indene monomer, potentially affecting the rate of polymerization and the achievable molecular weight of the polymer.

Polymer Properties: The presence of the ether linkage in the methoxymethyl group could introduce polarity to the polymer backbone, which might affect its solubility, thermal properties, and adhesion characteristics.

Hypothetical Functional Polymer Architectures:

Should this compound be utilized as a monomer, it could potentially be incorporated into various polymer architectures, including:

Homopolymers: A polymer consisting solely of repeating this compound units.

Copolymers: Incorporation of this compound with other vinyl monomers to tailor the properties of the final material.

Further research would be necessary to determine the feasibility and specific outcomes of such polymerizations.

Role in the Design of Responsive or Smart Materials

Smart or responsive materials are designed to exhibit a significant change in their properties in response to external stimuli. While there is no direct evidence of this compound being used in such materials, its chemical structure suggests potential avenues for creating responsive polymers.

Potential Stimuli-Responsive Behavior:

The ether linkage in the methoxymethyl group could potentially be susceptible to cleavage under specific chemical or thermal conditions. If incorporated into a polymer, this could lead to a change in the polymer's structure and, consequently, its properties.

Table of Potential Stimuli and Corresponding Responses (Hypothetical):

StimulusPotential Response MechanismResulting Change in Material Property
pH Change Acid-catalyzed hydrolysis of the ether bond.Change in solubility, swelling behavior, or degradation of the polymer matrix.
Temperature Thermal degradation of the methoxymethyl group.Alteration of thermal stability or release of a small molecule.
Enzymatic Action Biocatalytic cleavage of the ether linkage.Biodegradability or controlled release of an encapsulated substance.

It is crucial to emphasize that the concepts presented above are speculative and based on general principles of polymer chemistry. Experimental validation is required to ascertain the actual behavior of polymers derived from this compound. The lack of available data highlights a research gap and an opportunity for future studies to explore the potential of this specific monomer in the development of novel functional and smart materials.

Future Research Directions and Perspectives for 1 Methoxymethyl 1h Indene Chemistry

Emerging Methodologies for Sustainable Synthesis of 1-(Methoxymethyl)-1H-indene

The development of sustainable synthetic routes is a cornerstone of modern chemistry. For this compound, future efforts will likely concentrate on methodologies that minimize environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

Key emerging strategies include:

Metallo-radical Catalysis: Inspired by biological processes, the use of first-row transition metals like cobalt offers a promising avenue for sustainable indene (B144670) synthesis. uva.nl These earth-abundant metals can catalyze the formation of indene derivatives through metallo-radical intermediates, providing an alternative to methods relying on precious metals. uva.nl This approach is tolerant of various functional groups, suggesting its potential applicability for the synthesis of functionalized indenes like this compound from readily available starting materials such as tosyl hydrazones. uva.nl

Visible-Light Promoted Reactions: Photoredox catalysis has emerged as a powerful tool for organic synthesis under mild conditions. A recently developed method utilizes visible light to promote the Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones to generate ketene intermediates, which can be trapped by alcohols to form various 1H-indene-3-carboxylates. rsc.org Adapting such light-driven strategies could lead to new, energy-efficient pathways for synthesizing the this compound scaffold.

Bio-inspired Approaches: Nature provides a rich blueprint for efficient and selective synthesis. Research into enzymatic or chemo-enzymatic routes could offer highly selective methods for constructing the indene core and introducing the methoxymethyl group, operating under benign conditions of temperature and pressure.

These methodologies represent a shift towards greener and more efficient chemical manufacturing, which will be essential for the environmentally responsible production of this compound.

Unexplored Reactivity and Novel Transformative Pathways

The unique structure of the indene ring system, particularly its ability to undergo haptotropic shifts in organometallic complexes, presents a fertile ground for discovering novel reactivity. The presence of the methoxymethyl substituent at the 1-position further modulates the electronic and steric properties of the molecule, opening up new avenues for chemical transformations.

Future research in this area could explore:

The Indenyl Effect: In transition metal complexes, the indenyl ligand can easily slip from an η⁵ to an η³ coordination mode. researchgate.netwikipedia.org This "indenyl effect" facilitates associative substitution reactions, making indenyl complexes more reactive catalysts than their cyclopentadienyl counterparts. researchgate.netwikipedia.org Investigating how the 1-(methoxymethyl) group influences this effect could lead to the development of novel, highly active catalysts for polymerization and other organic transformations. uva.nlresearchgate.net

Functionalization of the Indene Core: While the synthesis of the core structure is important, its subsequent functionalization is key to creating diverse derivatives. Research into selective C-H activation of the indene ring, controlled cycloaddition reactions, and novel coupling strategies will be crucial for building molecular complexity. Indenes are valuable building blocks for a variety of natural products and bioactive compounds, and new transformative pathways will expand their utility. uva.nlresearchgate.net

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new ligands for asymmetric catalysis. The inherent chirality of a substituted indene could be exploited to induce stereoselectivity in a wide range of chemical reactions.

Uncovering the unexplored reactivity of this compound will not only deepen the fundamental understanding of its chemistry but also broaden its applications as a versatile building block in synthesis. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how chemical research is conducted. rjptonline.org For this compound, machine learning (ML) algorithms can accelerate the discovery and optimization of its synthesis and applications.

Key applications of AI and ML include:

Reaction Outcome and Yield Prediction: AI models, particularly neural networks, can be trained on large datasets of chemical reactions to predict the products and yields of new transformations. eurekalert.orgnih.gov This predictive power can help chemists to prioritize experiments, saving time and resources. rjptonline.orgeurekalert.org By inputting this compound and potential reactants, these tools can suggest the most likely outcomes and help identify promising reaction pathways. eurekalert.org

Optimization of Reaction Conditions: Machine learning can be used to design and optimize reaction conditions, such as temperature, solvent, and catalyst choice. beilstein-journals.org Global models can suggest general conditions based on vast reaction databases, while local models can fine-tune parameters for specific reactions to maximize yield and selectivity. beilstein-journals.org

Retrosynthetic Analysis: Computer-aided synthesis planning tools can propose novel synthetic routes to this compound and its derivatives. beilstein-journals.org By analyzing known reactions, these algorithms can identify new and potentially more efficient disconnections and synthetic strategies.

The synergy between computational prediction and experimental validation will streamline the research and development process, enabling faster discovery of new reactions and applications for this compound chemistry. eurekalert.org

Challenges in Scalable Synthesis and Process Intensification

Translating a laboratory-scale synthesis into a robust, industrial-scale process presents significant challenges. For this compound, overcoming these hurdles will be critical for its commercial viability. Process intensification (PI), which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, offers a framework for addressing these challenges. mdpi.com

Future research must focus on:

Reactor Design and Miniaturization: Moving from batch reactors to continuous flow systems or microreactors can improve heat and mass transfer, enhance safety, and allow for better control over reaction parameters. mdpi.com This is particularly important for potentially exothermic or fast reactions involved in the synthesis of indene derivatives.

Catalyst Stability and Recovery: For catalytic processes, the long-term stability of the catalyst and the ability to efficiently recover and reuse it are paramount for economic feasibility. Research into robust, heterogeneous catalysts or effective methods for separating homogeneous catalysts from the product stream will be essential. The scalable synthesis of functional nanoparticles for catalysis is one area that presents both opportunities and challenges. rsc.org

Addressing these engineering challenges through the principles of process intensification will be key to enabling the large-scale, cost-effective, and sustainable production of this compound. mdpi.commdpi.com

Q & A

Q. What are the recommended synthetic routes for 1-(Methoxymethyl)-1H-indene, and how can reaction conditions be optimized?

The synthesis of methoxymethyl-substituted indene derivatives typically involves multi-step organic reactions, such as esterification or nucleophilic substitution. For example, methoxy-functionalized indene derivatives can be synthesized via acid-catalyzed esterification of carboxylic acid precursors with methanol . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) is critical. For instance, sulfuric acid or hydrochloric acid catalysts are commonly used to enhance reaction efficiency . Additionally, introducing methoxymethyl groups may require protecting-group strategies to prevent undesired side reactions, as seen in analogous indene derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the methoxymethyl group's position and the indene backbone’s substitution pattern. For example, methoxy protons typically resonate at δ 3.2–3.5 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C-O (methoxy) and C-H (indenyl) bonds provide structural validation .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

Stability is influenced by:

  • Light sensitivity : Indene derivatives are prone to photodegradation; storage in amber vials under inert gas (e.g., argon) is recommended .
  • Temperature : Long-term storage at –20°C minimizes thermal decomposition .
  • Moisture : Hygroscopic methoxymethyl groups may hydrolyze; desiccants like silica gel should be used in storage containers .

Advanced Research Questions

Q. How do electronic effects of the methoxymethyl group influence the reactivity of 1H-indene derivatives in cycloaddition reactions?

The methoxymethyl group acts as an electron-donating substituent, altering the electron density of the indene backbone. This enhances reactivity in Diels-Alder reactions by increasing the diene’s electron-rich character, as observed in vinyl-substituted indene derivatives . However, steric hindrance from the methoxymethyl group may reduce reaction rates with bulky dienophiles. Computational studies (e.g., DFT) are recommended to quantify electronic and steric contributions .

Q. How can researchers resolve contradictions in reaction yields when introducing methoxymethyl groups under varying catalytic conditions?

Discrepancies often arise from:

  • Catalyst selectivity : Acid catalysts (e.g., H₂SO₄) may promote side reactions, such as ring-opening or polymerization, reducing yield .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may deactivate acidic catalysts. Comparative studies using kinetic monitoring (e.g., in situ IR) are advised to identify optimal solvent-catalyst pairs .
  • Regiochemical control : Competing substitution pathways can be mitigated by pre-functionalizing the indene scaffold with directing groups .

Q. What strategies are effective for analyzing the biological activity of this compound in pharmacological studies?

  • Structure-Activity Relationship (SAR) : Compare bioactivity with structurally related compounds (e.g., 5-methoxy-2,3-dihydro-1H-inden-1-amine) to identify critical functional groups .
  • In vitro assays : Use cell-based models to assess cytotoxicity, enzyme inhibition, or receptor binding. For example, indene derivatives with methoxy groups have shown activity in neurological targets .
  • Metabolic stability : Evaluate oxidative metabolism using liver microsomes, as methoxymethyl groups may undergo demethylation .

Q. How can computational modeling predict the regioselectivity of methoxymethyl-substituted indene derivatives in catalytic reactions?

  • Molecular docking : Simulate interactions between the indene scaffold and catalytic sites (e.g., transition metal complexes) to predict regioselectivity .
  • Reactivity descriptors : Calculate Fukui indices or local softness to identify nucleophilic/electrophilic regions .
  • Transition state analysis : Use quantum mechanical methods (e.g., DFT) to model reaction pathways and energy barriers .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported spectral data for methoxymethyl-substituted indene derivatives?

  • Cross-validate sources : Compare data from authoritative databases (e.g., PubChem, ECHA) and peer-reviewed studies .
  • Synthetic replication : Reproduce the compound using published methods to confirm spectral signatures .
  • Dynamic NMR : Use variable-temperature NMR to resolve overlapping signals caused by conformational flexibility .

Q. What experimental controls are essential for ensuring reproducibility in catalytic applications of this compound?

  • Catalyst characterization : Pre-characterize catalysts (e.g., via XPS or XRD) to confirm purity and active sites .
  • Blank reactions : Exclude the catalyst to identify uncatalyzed pathways .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled reactants to track mechanistic pathways .

Methodological Recommendations

Q. What advanced techniques are recommended for studying the photophysical properties of this compound?

  • Time-resolved fluorescence spectroscopy : Measure excited-state lifetimes to assess energy transfer efficiency .
  • Electrochemical analysis : Cyclic voltammetry can reveal redox potentials influenced by the methoxymethyl group .
  • X-ray crystallography : Resolve crystal structures to correlate substituent orientation with optoelectronic behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.